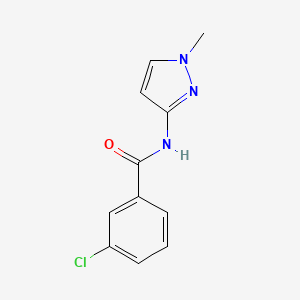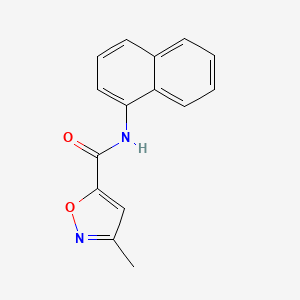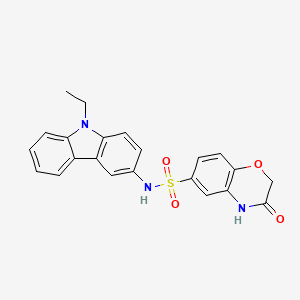
3-chloro-N-(1-methylpyrazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(1-methylpyrazol-3-yl)benzamide, also known as 3-Cl-PB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of 3-chloro-N-(1-methylpyrazol-3-yl)benzamide is not fully understood. However, it has been suggested that it may act as a positive allosteric modulator of the GABAB receptor. This receptor is involved in the regulation of neurotransmitter release and has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
3-chloro-N-(1-methylpyrazol-3-yl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to have analgesic effects by reducing pain sensitivity. Furthermore, it has been found to have anticonvulsant effects by increasing the threshold for seizure induction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-chloro-N-(1-methylpyrazol-3-yl)benzamide in lab experiments is its high potency and selectivity. It has been found to exhibit its biological activities at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using 3-chloro-N-(1-methylpyrazol-3-yl)benzamide is its poor solubility in water, which may affect its bioavailability and limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on 3-chloro-N-(1-methylpyrazol-3-yl)benzamide. One of the potential applications is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It has been suggested that 3-chloro-N-(1-methylpyrazol-3-yl)benzamide may have neuroprotective effects by reducing oxidative stress and inflammation. Another potential application is in the treatment of chronic pain. It has been shown to have analgesic effects in various animal models of pain. Furthermore, the development of more potent and selective analogs of 3-chloro-N-(1-methylpyrazol-3-yl)benzamide may lead to the discovery of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(1-methylpyrazol-3-yl)benzamide involves the reaction of 3-chlorobenzoic acid with 1-methylpyrazole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields 3-chloro-N-(1-methylpyrazol-3-yl)benzamide as a white crystalline solid with a melting point of 165-167°C.
Applications De Recherche Scientifique
3-chloro-N-(1-methylpyrazol-3-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-chloro-N-(1-methylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-15-6-5-10(14-15)13-11(16)8-3-2-4-9(12)7-8/h2-7H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXVRECCWLWERE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-methylpyrazol-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2-Ethylanilino)-2-oxoethyl] 4-nitrobenzoate](/img/structure/B7457107.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B7457125.png)


![1-(4-chlorobenzoyl)-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]piperidine-3-carboxamide](/img/structure/B7457147.png)
![N-[1-(4-acetamidophenyl)sulfonylpiperidin-4-yl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7457155.png)
![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-2-(1-phenylpyrazol-4-yl)acetamide](/img/structure/B7457163.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7457166.png)
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457178.png)
![1,3,6-trimethyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457190.png)